molecular formula C6H6N2O4 B15210244 2-(3-nitro-1H-pyrrol-1-yl)acetic acid CAS No. 250647-52-0

2-(3-nitro-1H-pyrrol-1-yl)acetic acid

Cat. No.: B15210244
CAS No.: 250647-52-0
M. Wt: 170.12 g/mol
InChI Key: XJUCVTLZVPFTKX-UHFFFAOYSA-N
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Description

2-(3-Nitro-1H-pyrrol-1-yl)acetic acid is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom The nitro group attached to the pyrrole ring significantly influences the chemical properties and reactivity of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-nitro-1H-pyrrol-1-yl)acetic acid typically involves the nitration of a pyrrole derivative followed by the introduction of an acetic acid moiety. One common method includes the following steps:

    Nitration of Pyrrole: Pyrrole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-nitropyrrole.

    Acylation: The 3-nitropyrrole is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

    Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Reduction: 2-(3-amino-1H-pyrrol-1-yl)acetic acid.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Nitro-1H-pyrrol-1-yl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials and conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(3-nitro-1H-pyrrol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

    2-(3-Amino-1H-pyrrol-1-yl)acetic acid: This compound is similar but has an amino group instead of a nitro group, which alters its reactivity and biological activity.

    2-(1H-pyrrol-1-yl)acetic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness: 2-(3-Nitro-1H-pyrrol-1-yl)acetic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

250647-52-0

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

2-(3-nitropyrrol-1-yl)acetic acid

InChI

InChI=1S/C6H6N2O4/c9-6(10)4-7-2-1-5(3-7)8(11)12/h1-3H,4H2,(H,9,10)

InChI Key

XJUCVTLZVPFTKX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1[N+](=O)[O-])CC(=O)O

Origin of Product

United States

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